Avizafone Achieves 1.56-Fold Higher Peak Plasma Diazepam Concentrations (Cmax) Than Intramuscular Diazepam in Humans
In a randomized, three-way crossover study in healthy human volunteers, intramuscular injection of Avizafone (20 mg) produced a significantly higher maximum plasma concentration (Cmax) of the active metabolite diazepam compared to an equimolar intramuscular injection of diazepam itself (11.3 mg). The Cmax for diazepam derived from Avizafone was 231 ng/mL, whereas the Cmax following direct diazepam injection was 148 ng/mL [1]. This demonstrates a 1.56-fold increase in peak exposure.
| Evidence Dimension | Maximum Plasma Concentration (Cmax) of Diazepam |
|---|---|
| Target Compound Data | Avizafone (20 mg IM): 231 ng/mL |
| Comparator Or Baseline | Diazepam (11.3 mg IM): 148 ng/mL |
| Quantified Difference | 1.56-fold higher Cmax |
| Conditions | Healthy human volunteers; randomized, single-dose, three-way crossover design; LC/MS-MS analysis of plasma diazepam |
Why This Matters
Higher Cmax translates to a greater initial anticonvulsant effect, which is critical for rapidly terminating seizures in emergency scenarios.
- [1] Abbara, C., Rousseau, J. M., Turcant, A., Lallement, G., Comets, E., Bardot, I., Clair, P., & Diquet, B. (2009). Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers. British Journal of Pharmacology, 157(8), 1390-1397. View Source
